Computational LogP Comparison Against Less-Substituted Aryl Analogs
The predicted lipophilicity of this compound (XLogP3 = 2.8) [1] can be compared to the class baseline of the unsubstituted parent, 4-oxo-4-phenylbut-2-enoic acid (XLogP3 = 1.8) [2]. This computational difference, driven by the four methyl substituents, suggests a notably different absorption and distribution profile, a critical parameter in drug design. The significance of this shift is contextualized by research on pyruvate decarboxylase inhibitors showing that electronic effects of substituents are strong determinants of activity [3].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-oxo-4-phenylbut-2-enoic acid (XLogP3 = 1.8) |
| Quantified Difference | Δ = 1.0 log units |
| Conditions | Computational prediction using XLogP3 algorithm, PubChem database. |
Why This Matters
A higher LogP indicates increased lipophilicity, which can influence membrane permeability and non-specific protein binding, making this compound a more hydrophobic candidate for assays where this property is desirable.
- [1] PubChem. (2025). Compound Summary for CID 2747595: 4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid. Computed Properties: XLogP3. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 5354381: 4-oxo-4-phenylbut-2-enoic acid. Computed Properties: XLogP3. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [3] Jordan, F., et al. (1986). Conjugated alpha-keto acids as mechanism-based inactivators of brewer's yeast pyruvate decarboxylase: electronic effects of substituents and detection of a long-lived intermediate. Journal of Enzyme Inhibition, 1(3), 175–201. PMID: 3334240. View Source
